molecular formula C9H15F2NO3 B2909782 tert-butyl N-(1,1-difluoro-4-oxobutan-2-yl)carbamate CAS No. 1029623-77-5

tert-butyl N-(1,1-difluoro-4-oxobutan-2-yl)carbamate

Cat. No.: B2909782
CAS No.: 1029623-77-5
M. Wt: 223.22
InChI Key: IGQGBBWDUSYYBJ-UHFFFAOYSA-N
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Description

tert-butyl N-(1,1-difluoro-4-oxobutan-2-yl)carbamate is a specialized chemical building block of interest in synthetic and medicinal chemistry research. This compound features a tert-butoxycarbonyl (Boc) protecting group for the amine, a versatile difluoro-functionalized carbon chain, and a reactive ketone (4-oxo) moiety. The presence of these multiple functional groups makes it a valuable intermediate for constructing more complex molecules, particularly in the synthesis of potential pharmaceutical candidates where the difluoromethylene unit can influence a compound's metabolic stability, bioavailability, and binding affinity. Researchers can utilize the ketone group for further derivatization, such as reductive amination or nucleophilic addition, while the Boc-protected amine can be readily deprotected under mild acidic conditions to generate a free amine for subsequent coupling reactions. Compounds with similar N-Boc and difluoro motifs are frequently employed in life science research as reagents for the preparation of more complex structures . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(1,1-difluoro-4-oxobutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.04.19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO3/c1-9(2,3)15-8(14)12-6(4-5-13)7(10)11/h5-7H,4H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQGBBWDUSYYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-(1,1-difluoro-4-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a difluorinated ketone. One common synthetic route includes the use of tert-butyl carbamate and 1,1-difluoro-4-oxobutan-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Chemical Reactions Analysis

tert-Butyl N-(1,1-difluoro-4-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-(1,1-difluoro-4-oxobutan-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of tert-butyl N-(1,1-difluoro-4-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. The difluoromethyl group and the carbamate moiety play crucial roles in the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound:
  • Structure : Linear 4-oxobutane chain with 1,1-difluoro substitution and Boc protection.
  • Molecular Formula: C₉H₁₄F₂NO₃ (estimated molecular weight: ~237.2 g/mol).
Comparative Compounds:

tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate (CAS 1638744-07-6) Cyclopentane ring with 4,4-difluoro substitution and an amino group. Molecular Formula: C₁₀H₁₈F₂N₂O₂ (MW: 236.26 g/mol) . Key Difference: Cyclic structure vs. linear chain in the target compound.

tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate

  • Cyclobutane ring with a ketone and benzyl substituent.
  • Key Difference : Rigid cyclobutane ring vs. flexible butane chain .

tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS 907544-17-6) Piperidine ring with fluorine and amino groups. Molecular Formula: C₁₀H₁₉FN₂O₂ (MW: 218.27 g/mol) . Key Difference: Heterocyclic amine vs. linear aliphatic chain.

tert-butylN-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate (CAS 2375260-49-2)

  • Oxazole ring with difluoromethyl substitution.
  • Molecular Formula: C₉H₁₂F₂N₂O₃ (MW: 234.2 g/mol) .
  • Key Difference : Aromatic heterocycle vs. aliphatic ketone.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound ~237.2 Not Reported Linear chain, 1,1-difluoro, 4-oxo
tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate 236.26 Not Reported Cyclopentane, 4,4-difluoro, amino
tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate 218.27 Not Reported Piperidine, fluorine, amino
tert-butylN-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate 234.2 Not Reported Oxazole, difluoromethyl
Example 75 (CAS 615.7 M⁺+1) 615.7 163–166 Pyrazolo-pyrimidine, fluorophenyl

Observations :

  • The target compound’s linear structure likely enhances solubility in polar solvents compared to cyclic derivatives.
  • Fluorine substitution in all compounds improves metabolic stability but reduces basicity compared to non-fluorinated analogs .

Biological Activity

Tert-butyl N-(1,1-difluoro-4-oxobutan-2-yl)carbamate is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, synthesizing data from various studies and sources.

  • Molecular Formula : C9H15F2N O3
  • Molecular Weight : 215.22 g/mol
  • CAS Number : 1029623-77-5
  • IUPAC Name : tert-butyl (1,1-difluoro-4-oxobutan-2-yl)carbamate

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Preliminary studies suggest that this compound may function as an inhibitor of certain enzymes involved in metabolic processes, potentially impacting the synthesis and degradation of neurotransmitters.

1. Neuroprotective Effects

Research indicates that this compound has neuroprotective properties, particularly against amyloid-beta (Aβ) toxicity, which is significant in Alzheimer's disease. In vitro studies have shown that this compound can reduce the aggregation of Aβ peptides, thereby preventing neuronal cell death.

2. Antioxidant Activity

The compound exhibits antioxidant properties by reducing oxidative stress markers in cell cultures. This is crucial as oxidative stress is a significant contributor to neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
NeuroprotectionReduced Aβ-induced cell death in astrocytes; improved cell viability under stress conditions.
Antioxidant EffectsDecreased levels of malondialdehyde (MDA), indicating reduced lipid peroxidation.
Enzyme InhibitionInhibition of β-secretase and acetylcholinesterase with IC50 values indicating moderate potency.

Detailed Research Findings

A study conducted on the effects of this compound on astrocyte viability demonstrated its potential to mitigate Aβ toxicity. The results showed:

  • Cell Viability : When treated with Aβ alone, astrocyte viability dropped significantly; however, co-treatment with the compound improved viability by approximately 20% compared to controls.

In another study focusing on oxidative stress:

  • Oxidative Stress Markers : The compound significantly reduced MDA levels compared to untreated groups, suggesting a protective role against oxidative damage.

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